2-[3-(Boc-amino)propoxy]benzonitrile

Medicinal Chemistry PROTAC Linker Design Macrocycle Synthesis

This ortho-substituted benzonitrile features a Boc-protected amine on a 3-carbon propoxy linker, enabling orthogonal protection strategies for PROTAC development and macrocycle synthesis. Unlike para or meta analogs, the unique vector ensures precise ternary complex geometry. Avoid generic substitutions—this scaffold is essential for maintaining target degradation efficiency and reliable bioconjugation outcomes.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 2006277-77-4
Cat. No. B3367891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Boc-amino)propoxy]benzonitrile
CAS2006277-77-4
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOC1=CC=CC=C1C#N
InChIInChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-9-6-10-19-13-8-5-4-7-12(13)11-16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
InChIKeyNLSCJICFEBTPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Boc-amino)propoxy]benzonitrile (CAS 2006277-77-4): A Versatile Orthogonally Protected Building Block for Complex Molecule Synthesis


2-[3-(Boc-amino)propoxy]benzonitrile (CAS 2006277-77-4), also known as tert-butyl (3-(2-cyanophenoxy)propyl)carbamate, is a heterobifunctional building block characterized by an ortho-substituted benzonitrile core, a propoxy linker, and a Boc-protected primary amine. Its molecular formula is C15H20N2O3 with a molecular weight of 276.33 g/mol . The molecule features a predicted LogP of 2.7-2.85 and a topological polar surface area (TPSA) of 71.4 Ų . The strategic combination of an aryl nitrile (a stable electrophile and hydrogen bond acceptor) with an orthogonally protected amine enables selective, sequential synthetic transformations, making it a critical intermediate for the construction of complex molecular architectures, particularly in medicinal chemistry .

The Critical Importance of Orthogonality and Positional Specificity in 2-[3-(Boc-amino)propoxy]benzonitrile-Based Syntheses


Generic substitution of 2-[3-(Boc-amino)propoxy]benzonitrile with seemingly similar Boc-protected benzonitrile derivatives is highly inadvisable due to profound differences in linker geometry, positional isomerism, and physicochemical properties that dictate synthetic utility and final compound architecture. The ortho-cyanophenoxy configuration and the specific three-carbon propoxy linker are not arbitrary features; they establish a precise spatial relationship between the amine and nitrile handles, critically influencing downstream reactions like macrocyclization or target binding. Substituting with a para- (e.g., 4-(Boc-aminoethyloxy)benzonitrile, CAS 919085-52-2) or meta- analog (e.g., 3-(Boc-aminoethyloxy)benzonitrile, CAS 252263-98-2) or a direct aryl-amine (e.g., 4-(Boc-amino)benzonitrile, CAS 143090-18-0) will result in a different vector and distance between functional groups, fundamentally altering the geometry of the final conjugate and likely abrogating its desired biological or material function . Furthermore, variations in linker length (ethoxy vs. propoxy) or the absence of a linker altogether significantly impact physicochemical properties like LogP, TPSA, and solubility, which can derail established purification and formulation protocols.

Quantitative Differentiation of 2-[3-(Boc-amino)propoxy]benzonitrile (CAS 2006277-77-4) Against Closest Analogs


Ortho-Substitution vs. Para- and Meta- Isomers: Impact on Molecular Geometry and Vector

The ortho-substitution pattern of the benzonitrile group in 2-[3-(Boc-amino)propoxy]benzonitrile creates a unique and specific exit vector for the linker, which is distinct from its para- (4-) and meta- (3-) substituted isomers. This geometry is critical for applications where precise spatial orientation is required. In contrast, the para-substituted isomer, 4-(Boc-aminoethyloxy)benzonitrile (CAS 919085-52-2), provides a linear, 180° vector, and the meta-substituted isomer, 3-(Boc-aminoethyloxy)benzonitrile (CAS 252263-98-2), offers a ~120° angle . The choice of ortho-substitution is therefore not arbitrary but a deliberate design choice to achieve a specific molecular kink or turn.

Medicinal Chemistry PROTAC Linker Design Macrocycle Synthesis

Propoxy vs. Ethoxy Linker: Differentiating Physicochemical and Conformational Properties

The propoxy linker in 2-[3-(Boc-amino)propoxy]benzonitrile provides distinct physicochemical and conformational properties compared to the ethoxy linker found in closely related analogs like 4-(Boc-aminoethyloxy)benzonitrile. The additional methylene unit in the propoxy chain increases the calculated LogP to 2.85, compared to ~2.3 for the ethoxy analog, indicating greater lipophilicity. This difference in LogP and the increased number of rotatable bonds (7 vs. 5) can significantly impact the molecule's behavior in biological systems and its solubility profile .

Medicinal Chemistry Chemical Biology Drug Design

Protected Amine Handle vs. Free Amine: Enabling Orthogonal and Sequential Synthetic Strategies

A key differentiator is the presence of the Boc-protected amine, which contrasts directly with the unprotected analog 2-(3-aminopropoxy)benzonitrile (CAS 444574-75-8). The Boc group enables orthogonal protection strategies, allowing for selective deprotection under mild acidic conditions (e.g., TFA) without affecting the benzonitrile moiety. This is essential in multi-step syntheses. In contrast, the free amine in 2-(3-aminopropoxy)benzonitrile would be reactive and incompatible with many common synthetic transformations .

Organic Synthesis Peptide Synthesis Solid-Phase Synthesis

Nitrile as a Versatile Handle vs. Carboxylic Acid: Divergent Synthetic Potential

The benzonitrile group in the target compound is a versatile synthetic handle that can be transformed into various functional groups (e.g., tetrazole, amine, amide, carboxylic acid) or serve as a bioisostere for a carbonyl or halogen. This contrasts with a similar building block, 4-(Boc-amino)benzoic acid (CAS 66493-39-8), where the carboxylic acid is a more limited and reactive functional group. The nitrile offers greater synthetic flexibility and can be used in click chemistry or as a directing group in C-H activation reactions .

Medicinal Chemistry Click Chemistry Heterocycle Synthesis

High-Value Application Scenarios for 2-[3-(Boc-amino)propoxy]benzonitrile (CAS 2006277-77-4) Based on Its Unique Attributes


PROTAC Linker Design Requiring a Specific Orthogonal Handle and Defined Geometry

The ortho-substituted benzonitrile and propoxy linker of 2-[3-(Boc-amino)propoxy]benzonitrile provide a unique vector and spacer length, making it a valuable linker component for Proteolysis Targeting Chimeras (PROTACs). Its Boc-protected amine serves as a connection point for an E3 ligase ligand, while the benzonitrile can be further functionalized to attach a target protein ligand. The specific geometry is crucial for forming a stable ternary complex and achieving efficient target degradation .

Synthesis of Macrocyclic Compounds via Sequential Functionalization

The orthogonal protecting group strategy enabled by the Boc-protected amine and the stable benzonitrile allows for the stepwise, controlled synthesis of macrocyclic compounds. The amine can be deprotected and used for a first cyclization or coupling step, while the nitrile remains inert. Subsequent conversion of the nitrile to a carboxylic acid or amine provides a second reactive handle for macrocycle closure. This avoids the use of complex and often low-yielding protection/deprotection sequences on a linear precursor .

Precursor for Heterocyclic Scaffolds in Medicinal Chemistry Libraries

The benzonitrile moiety in this compound is a versatile precursor for a variety of pharmaceutically relevant heterocycles, including tetrazoles, oxadiazoles, and thiadiazoles. By procuring 2-[3-(Boc-amino)propoxy]benzonitrile, medicinal chemists gain a single, high-value intermediate that can be divergently transformed into multiple distinct chemical series. This is particularly advantageous in early-stage drug discovery for generating diverse screening libraries around a common core structure .

Building Block for Site-Specific Bioconjugation and Peptide Modifications

The compound's Boc-protected amine is ideal for standard solid-phase peptide synthesis (SPPS) protocols, allowing for its incorporation into peptide chains. Following cleavage from the resin and global deprotection, the ortho-cyanophenoxy group remains as a unique chemical handle. This handle can be used for subsequent site-specific bioconjugation reactions, such as attachment to fluorescent dyes, affinity tags, or cytotoxic payloads for targeted drug delivery, where the precise spatial orientation from the peptide backbone is critical for function .

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